R-18893

Description

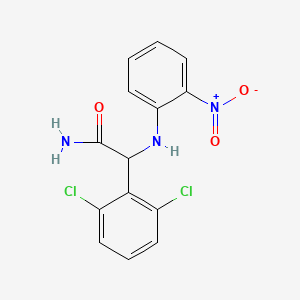

Properties

Molecular Formula |

C14H11Cl2N3O3 |

|---|---|

Molecular Weight |

340.2 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)-2-(2-nitroanilino)acetamide |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-8-4-3-5-9(16)12(8)13(14(17)20)18-10-6-1-2-7-11(10)19(21)22/h1-7,13,18H,(H2,17,20) |

InChI Key |

BSFPWNBIKBSHRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R-18893; R-18893; R18893. |

Origin of Product |

United States |

Foundational & Exploratory

Metribolone (R-1881): A Comprehensive Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Metribolone, also known by its developmental code name R-1881 or methyltrienolone, is a potent, synthetic, and non-aromatizable androgen.[1][2] Due to its high affinity and specificity for the androgen receptor (AR), R-1881 has become an invaluable tool in endocrinology and cancer research, particularly in the study of androgen signaling pathways and the development of novel therapeutics.[3][4] This technical guide provides an in-depth overview of Metribolone R-1881, its biochemical properties, primary research applications, and detailed experimental protocols.

Core Properties and Mechanism of Action

Metribolone is a 17α-alkylated anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone.[3] Its primary mechanism of action is as a high-affinity agonist of the androgen receptor.[4][5] Upon binding, the R-1881-AR complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of androgen-responsive genes. This activity underlies its potent anabolic and androgenic effects observed in preclinical studies.[5]

Notably, R-1881 exhibits a significantly higher binding affinity for the AR compared to endogenous androgens like dihydrotestosterone (DHT).[6] However, it is not exclusively specific to the AR, also demonstrating high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[5] This cross-reactivity is a critical consideration in experimental design, often requiring the use of blocking agents like triamcinolone acetonide to ensure specific binding to the AR.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Metribolone R-1881, providing a comparative overview of its potency and binding characteristics.

| Parameter | Value | Reference Compound | Notes |

| Oral Anabolic Potency | 120 - 300x | Methyltestosterone | In castrated male rats.[5] |

| Androgenic Potency | 60 - 70x | Methyltestosterone | In castrated male rats.[5] |

| Relative Binding Affinity (RBA) for AR | 1.5 - 2.0 fold higher | Dihydrotestosterone (DHT) | Competition studies in genital skin fibroblasts.[6] |

| Dissociation Rate (t½) from AR | ~68 hours | Dihydrotestosterone (DHT) (~111 hours) | In genital skin fibroblasts.[6] |

| Half-maximal Activity Concentration (AC50) | 319 pM | - | In an AR dimerization assay.[8] |

| Receptor Binding Profile | Affinity | Notes |

| Androgen Receptor (AR) | High | The primary target receptor.[5] |

| Progesterone Receptor (PR) | High | Significant cross-reactivity.[5][9] |

| Glucocorticoid Receptor (GR) | Binds | [5] |

| Mineralocorticoid Receptor (MR) | Potent Antagonist | Similar affinity to aldosterone.[5][10] |

Primary Research Applications

Metribolone R-1881's potent and stable interaction with the androgen receptor makes it a gold standard reagent in a variety of research applications:

-

Androgen Receptor Ligand Binding Assays: R-1881 is widely used as a radiolabeled or unlabeled competitor in assays to determine the binding affinity of novel compounds for the AR.[3][11] Its high affinity allows for sensitive and reproducible measurements.

-

Prostate Cancer Research: As a stable AR agonist, R-1881 is instrumental in studying androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).[12] It is used to investigate AR signaling, cell proliferation, and the efficacy of AR antagonists.[12]

-

Endothelial Cell Biology: Studies have utilized R-1881 to investigate the role of AR activation in angiogenesis, demonstrating its inhibitory effects on endothelial cell proliferation and migration.[13]

-

Neuroscience and Endocrinology: R-1881 serves as a tool to explore the physiological and behavioral effects of potent androgen receptor activation in various preclinical models.

-

Photoaffinity Labeling: R-1881 has been employed as a photoaffinity label to covalently bind and identify the androgen receptor in tissue preparations.[1][3]

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound for the androgen receptor using radiolabeled [³H]R-1881.

Materials:

-

Prostate cancer cell lysate (e.g., from LNCaP cells) or purified AR protein.

-

[³H]R-1881 (radiolabeled Metribolone).

-

Unlabeled R-1881 (for determining non-specific binding).

-

Test compounds.

-

Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Dextran-coated charcoal (DCC) suspension.

-

Scintillation vials and scintillation fluid.

Methodology:

-

Prepare a series of dilutions of the unlabeled test compound and a high concentration of unlabeled R-1881 (for non-specific binding control).

-

In microcentrifuge tubes, add a constant amount of cell lysate or purified AR.

-

Add the various concentrations of the test compound or the high concentration of unlabeled R-1881.

-

Add a constant, low concentration of [³H]R-1881 to all tubes.

-

Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

To separate bound from unbound [³H]R-1881, add ice-cold DCC suspension to each tube.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal with the unbound ligand.

-

Carefully transfer the supernatant (containing the bound [³H]R-1881) to scintillation vials.

-

Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of R-1881 on the proliferation of androgen-sensitive prostate cancer cells.

Materials:

-

Androgen-sensitive prostate cancer cell line (e.g., LNCaP).

-

Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.

-

Metribolone R-1881.

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

-

96-well cell culture plates.

Methodology:

-

Seed LNCaP cells in 96-well plates at an appropriate density in culture medium with CS-FBS and allow them to attach overnight.

-

Prepare serial dilutions of R-1881 in the same medium.

-

Remove the seeding medium and replace it with the medium containing different concentrations of R-1881. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a desired period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the results to the vehicle control to determine the effect of R-1881 on cell proliferation.

Visualizations

Caption: Metribolone (R-1881) signaling pathway via the androgen receptor.

Caption: Workflow for a competitive androgen receptor binding assay.

References

- 1. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 2. Metribolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Metribolone |CAS:965-93-5 Probechem Biochemicals [probechem.com]

- 4. thomassci.com [thomassci.com]

- 5. Metribolone - Wikipedia [en.wikipedia.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Up-regulation of androgen receptor binding in male rat fat pad adipose precursor cells exposed to testosterone: study in a whole cell assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Binding of methyltrienolone (R1881) to a progesterone receptor-like component of human prostatic cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor [pubmed.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAT-735 Effects of Androgen Receptor Activation on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methyltrienolone (R-1881): A Technical Guide to its High-Affinity Interaction with the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R-1881, is a potent, synthetic, non-aromatizable androgen. Its high affinity and specificity for the androgen receptor (AR) have established it as an invaluable tool in endocrinology and drug discovery.[1] Unlike naturally occurring androgens such as testosterone and dihydrotestosterone (DHT), Methyltrienolone is not bound by sex hormone-binding globulin (SHBG) in human plasma, which simplifies the interpretation of binding assay results.[1] This technical guide provides an in-depth overview of the binding characteristics of Methyltrienolone to the androgen receptor, detailed experimental protocols for assessing this interaction, and a visualization of the associated signaling pathway.

Quantitative Binding Affinity of Methyltrienolone (R-1881) for the Androgen Receptor

The binding affinity of Methyltrienolone for the androgen receptor is typically quantified by its equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity. The following table summarizes key quantitative data from various studies.

| Receptor Source | Cell/Tissue Type | Assay Method | Temperature | Kd (nM) | Reference |

| Human Androgen Receptor | Genital Skin Fibroblasts | Whole cell binding, Scatchard analysis | 37°C | 0.56 ± 0.06 | [2] |

| Human Androgen Receptor | HEK293 cells | Not specified | 25°C | 0.99 | [3] |

| Human Androgen Receptor | Breast Cancer Cytosol | Not specified, Scatchard analysis | Not specified | 2.15 (mean) | [4] |

| Rat Androgen Receptor | DDT1MF-2 cells (smooth muscle tumor) | Not specified, Scatchard analysis | Not specified | 0.5 | [5] |

| Rat Androgen Receptor | Prostate Cytosol | Not specified, Scatchard analysis | Not specified | 0.125 | [6] |

| Rat Androgen Receptor | Liver Cytosol | Scatchard analysis | Not specified | 33 | [7] |

| Rat Androgen Receptor | Liver Cytosol (Triamcinolone-blocked) | Scatchard analysis | Not specified | 25 | [7] |

Note: Variations in Kd values can be attributed to differences in experimental systems (e.g., whole cells vs. cytosol preparations), tissue/cell types, assay conditions (e.g., temperature, buffer composition), and analytical methods (e.g., Scatchard analysis vs. non-linear regression). The use of triamcinolone acetonide in one study was to block the binding of [3H]Methyltrienolone to the glucocorticoid receptor, thereby isolating its interaction with the androgen receptor.[7]

Experimental Protocols

The determination of Methyltrienolone's binding affinity for the androgen receptor is primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to compete with a radiolabeled ligand (in this case, [3H]Methyltrienolone or another high-affinity radioligand like [3H]-DHT) for binding to the androgen receptor.[8]

Whole-Cell Androgen Receptor Binding Assay

This method assesses ligand binding in intact cells, providing a more physiologically relevant context.

a. Cell Culture and Plating:

-

Culture cells expressing the androgen receptor (e.g., genital skin fibroblasts, PC-3 cells) in appropriate media.[9]

-

Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 18-24 hours).[10]

b. Binding Assay:

-

Wash the cells with a serum-free medium to remove any endogenous steroids.[9]

-

Incubate the cells with increasing concentrations of [3H]Methyltrienolone (for saturation binding to determine Kd and Bmax) or a fixed concentration of [3H]Methyltrienolone and increasing concentrations of unlabeled Methyltrienolone or other competitor compounds (for competitive binding to determine IC50).[9]

-

To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a large excess (e.g., 400-fold) of unlabeled Methyltrienolone.[9]

-

Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

c. Separation and Detection:

-

After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.[9]

-

Lyse the cells and extract the bound radioligand using a suitable solvent (e.g., ice-cold ethanol).[9]

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.[8]

d. Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.[8]

-

Saturation Binding: Plot specific binding against the concentration of [3H]Methyltrienolone. The data can be analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Competitive Binding: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[8]

Cytosolic Androgen Receptor Binding Assay

This method utilizes a cell-free system, which can be advantageous for high-throughput screening.

a. Preparation of Cytosol:

-

Homogenize tissues (e.g., rat prostate) or cells in an ice-cold buffer.

-

Centrifuge the homogenate at high speed to pellet cellular debris and organelles, collecting the supernatant which contains the cytosolic proteins, including the androgen receptor.

b. Competitive Binding Assay:

-

In a multi-well plate, combine the cytosol preparation, a fixed concentration of a radiolabeled androgen (e.g., [3H]Methyltrienolone or [3H]-DHT), and varying concentrations of the unlabeled test compound.[8][11]

-

Total Binding Wells: Contain cytosol and radioligand.[8]

-

Non-specific Binding Wells: Contain cytosol, radioligand, and a saturating concentration of a known unlabeled androgen.[8]

-

Test Compound Wells: Contain cytosol, radioligand, and the desired concentrations of the test compound.[8]

-

Incubate the plate at 4°C for an extended period (e.g., 18-24 hours) to reach equilibrium.[8]

c. Separation of Bound and Free Ligand:

-

Several methods can be used, including:

-

Hydroxyapatite (HAP) Assay: Add a HAP slurry to each well, which binds the receptor-ligand complex. Centrifuge to pellet the HAP, aspirate the supernatant, and wash the pellet.[8]

-

Dextran-Coated Charcoal: Add a dextran-coated charcoal suspension, which adsorbs unbound steroid. Centrifuge and collect the supernatant containing the receptor-ligand complex.

-

Scintillation Proximity Assay (SPA): This is a homogeneous assay format where the receptor is captured on a scintillant-containing bead. Only radioligand bound to the receptor will be in close enough proximity to the bead to generate a signal.[11][12]

-

d. Detection and Data Analysis:

-

For HAP and dextran-coated charcoal methods, add a scintillation cocktail to the samples and measure radioactivity using a liquid scintillation counter.[8] For SPA, the signal is read directly on a suitable plate reader.

-

Data analysis is performed as described for the whole-cell assay to determine specific binding and IC50 values.[8]

Visualizations

Androgen Receptor Signaling Pathway

References

- 1. Methyltrienolone, a specific ligand for cellular androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. [<sup>3</sup>H]methyltrienolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. Binding of [3H]-methyltrienolone (R1881) by human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of androgen-receptor augmentation. Analysis of receptor synthesis and degradation by the density-shift technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro binding of 16-methylated C18 and C19 steroid derivatives to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ligand Binding to the Androgen Receptor Induces Conformational Changes That Regulate Phosphatase Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

Metribolone: A Technical Guide to its Anabolic and Androgenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, orally active synthetic anabolic-androgenic steroid (AAS) that has been a subject of scientific interest due to its high affinity for the androgen receptor (AR).[1] Developed in the 1960s, its clinical development was halted due to significant hepatotoxicity.[1] Consequently, Metribolone has never been approved for medical use but remains a valuable research tool, particularly as a high-affinity ligand in AR binding assays.[1] This technical guide provides an in-depth analysis of the anabolic and androgenic properties of Metribolone, focusing on its receptor binding profile, mechanism of action, and the experimental protocols used to characterize these activities.

Data Presentation: Quantitative Analysis

The anabolic and androgenic potency of Metribolone has been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and its anabolic/androgenic ratio.

Table 1: Receptor Binding Affinity of Metribolone

| Receptor | Ligand | Species/Tissue | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| Androgen Receptor (AR) | Metribolone (R1881) | Human Prostate | 2.3 nM (Kd) | [2] |

| Androgen Receptor (AR) | Metribolone (R1881) | Rat Liver | 3.3 x 10⁻⁸ M (Kd) | [3] |

| Progesterone Receptor (PR) | Metribolone (R1881) | Human Prostate | 5.9 nM (Kd) | [2] |

| Progesterone Receptor (PR) | Metribolone (R1881) | Rabbit Uterus | 1.1 nM (Kd) | [2] |

| Glucocorticoid Receptor (GR) | Metribolone (R1881) | Rat Muscle Cytosol | Binding confirmed, specific Kd not provided | [4] |

| Mineralocorticoid Receptor (MR) | Metribolone (R1881) | Not specified | Same affinity as aldosterone | [5] |

| Sex Hormone-Binding Globulin (SHBG) | Metribolone (R1881) | Human | Very low affinity (Ki = 540 nM) | [2] |

Table 2: Anabolic and Androgenic Potency of Metribolone

| Property | Value | Reference Compound | Species | Reference |

| Anabolic Potency (Oral) | 120 - 300 times | Methyltestosterone | Castrated Male Rats | [1] |

| Androgenic Potency (Oral) | 60 - 70 times | Methyltestosterone | Castrated Male Rats | [1] |

Experimental Protocols

The characterization of Metribolone's anabolic and androgenic properties relies on standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.

-

Objective: To determine the anabolic (myotrophic) and androgenic effects of Metribolone by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.

-

Experimental Animals: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

-

Procedure:

-

Animal Preparation: Male rats are castrated and allowed a post-operative recovery period.

-

Dosing: The animals are divided into groups and treated daily for a set period (e.g., 10 consecutive days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of Metribolone. Administration is typically via oral gavage or subcutaneous injection.

-

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Androgenic Tissues: Ventral prostate, seminal vesicles (including coagulating glands and their fluids).

-

Anabolic (Myotrophic) Tissue: Levator ani muscle.

-

-

Data Analysis: The weights of the tissues from the Metribolone-treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.

-

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the binding affinity of Metribolone to the androgen receptor.

-

Objective: To determine the dissociation constant (Kd) of Metribolone for the androgen receptor.

-

Materials:

-

Source of androgen receptors (e.g., cytosol preparation from rat prostate or a cell line expressing the human AR).

-

Radiolabeled androgen with high affinity for the AR (e.g., [³H]-Metribolone or [³H]-dihydrotestosterone).

-

Unlabeled Metribolone in a range of concentrations.

-

Assay buffer.

-

Method for separating bound from unbound radioligand (e.g., dextran-coated charcoal, filtration, or scintillation proximity assay).

-

-

Procedure:

-

Incubation: A constant concentration of the radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of unlabeled Metribolone.

-

Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd. The concentration of unlabeled Metribolone that inhibits 50% of the specific binding of the radioligand (IC50) is also determined.

-

Mandatory Visualization

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon activation by Metribolone.

Caption: Metribolone activates the androgen receptor signaling pathway.

Experimental Workflow: Hershberger Assay

The following diagram outlines the key steps in the Hershberger assay.

Caption: Workflow for the in vivo Hershberger bioassay.

Logical Relationship: Metribolone's Multi-Receptor Interactions

This diagram illustrates the known interactions of Metribolone with various steroid hormone receptors.

Caption: Metribolone interacts with multiple steroid hormone receptors.

Conclusion

Metribolone is an exceptionally potent synthetic anabolic-androgenic steroid characterized by its high binding affinity for the androgen receptor. Its significant anabolic and androgenic effects have been demonstrated through established experimental protocols such as the Hershberger assay. While its clinical use has been precluded by severe hepatotoxicity, Metribolone remains an invaluable tool in research for studying androgen receptor function and for the screening of new androgenic and anti-androgenic compounds. Its cross-reactivity with other steroid hormone receptors, including the progesterone, glucocorticoid, and mineralocorticoid receptors, necessitates careful consideration and appropriate controls in experimental design. This guide provides a foundational understanding of Metribolone's properties for professionals in the fields of endocrinology, pharmacology, and drug development.

References

- 1. Metribolone - Wikipedia [en.wikipedia.org]

- 2. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History and Initial Discovery of R-1881 (Metribolone)

This guide provides a detailed overview of the synthetic androgen R-1881, also known as Metribolone. It covers its initial discovery, key biochemical properties, and the experimental methodologies used for its characterization, tailored for researchers and professionals in drug development.

Introduction and Historical Context

R-1881 (Metribolone) is a potent, non-aromatizable synthetic androgen. It was first synthesized and characterized in the early 1970s by the French pharmaceutical company Roussel-Uclaf. The primary goal was to develop a highly specific ligand for the androgen receptor (AR) to be used as a tool in endocrinological research. Due to its high affinity for the AR and relative stability, R-1881 quickly became the radioligand of choice for quantifying androgen receptors in various tissues, particularly in prostate cancer research.

Its structure, 17α-methyl-17β-hydroxyestra-4,9,11-trien-3-one, gives it a high affinity for the AR, but it was also found to bind significantly to the progesterone and glucocorticoid receptors. Despite its potential therapeutic applications being limited by hepatotoxicity, its value as a research chemical has been immense, facilitating the study of androgen action and the role of the AR in both healthy and diseased states.

Biochemical Profile and Binding Affinity

The initial characterization of R-1881 focused on determining its binding affinity for the androgen receptor and its cross-reactivity with other steroid hormone receptors. These studies typically utilized cytosolic preparations from tissues rich in these receptors, such as the rat prostate for the androgen receptor.

The high affinity of R-1881 for the androgen receptor made it an ideal radiolabeled ligand ([³H]R-1881) for receptor binding assays. It exhibits a slow dissociation rate from the androgen receptor, which is advantageous for experimental procedures. However, its significant binding to the progesterone receptor (PR) and glucocorticoid receptor (GR) necessitated the use of blocking agents, such as triamcinolone acetonide, in assays to ensure specific measurement of AR binding.

Table 1: Comparative Binding Affinities for Steroid Receptors

| Compound | Receptor Target | Relative Binding Affinity (RBA %) | Dissociation Constant (Kd) |

| R-1881 (Metribolone) | Androgen Receptor (Rat Prostate) | 120 (vs. DHT) | ~0.2 - 0.5 nM |

| R-1881 (Metribolone) | Progesterone Receptor | High | ~1 nM |

| R-1881 (Metribolone) | Glucocorticoid Receptor | Moderate | ~5 nM |

| Dihydrotestosterone (DHT) | Androgen Receptor (Rat Prostate) | 100 | ~1 - 2 nM |

| Testosterone | Androgen Receptor (Rat Prostate) | 50 | ~2 - 5 nM |

| Dexamethasone | Glucocorticoid Receptor | N/A | ~3 - 8 nM |

Note: RBA and Kd values are approximate and can vary based on experimental conditions and tissue source.

Key Experimental Protocol: Competitive Radioligand Binding Assay

The characterization of R-1881 relied heavily on competitive binding assays to determine its affinity (Kd) and specificity. The following is a generalized protocol representative of the methods used in the initial studies.

Objective: To determine the binding affinity of unlabeled R-1881 for the androgen receptor in rat prostate cytosol using [³H]R-1881 as the radioligand.

Materials:

-

Ventral prostates from castrated male rats.

-

Tris-HCl buffer with EDTA and glycerol.

-

[³H]R-1881 (radiolabeled ligand).

-

Unlabeled R-1881 (competitor).

-

Triamcinolone Acetonide (to block GR and PR binding).

-

Dextran-coated charcoal suspension.

-

Scintillation fluid and vials.

Methodology:

-

Cytosol Preparation: Ventral prostates are homogenized in cold Tris-HCl buffer. The homogenate is then centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles, yielding a supernatant (cytosol) containing soluble proteins, including the androgen receptor.

-

Assay Incubation: A constant concentration of [³H]R-1881 (typically near the expected Kd) is added to aliquots of the cytosol.

-

Competition: Increasing concentrations of unlabeled R-1881 are added to the aliquots. A control tube contains only [³H]R-1881 to measure total binding, and another contains a large excess of unlabeled ligand to determine non-specific binding. Triamcinolone acetonide is added to all tubes to prevent [³H]R-1881 from binding to progesterone and glucocorticoid receptors.

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Dextran-coated charcoal is added to the tubes. The charcoal rapidly adsorbs small, unbound steroid molecules, while the larger receptor-ligand complexes remain in solution.

-

Centrifugation: The tubes are centrifuged to pellet the charcoal with the adsorbed free [³H]R-1881.

-

Quantification: The supernatant, containing the [³H]R-1881 bound to the receptor, is transferred to scintillation vials. Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed, often using a Scatchard plot or non-linear regression, to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations: Signaling and Experimental Workflows

The following diagrams illustrate the key molecular pathway and a typical experimental workflow associated with R-1881.

Caption: Androgen Receptor (AR) signaling pathway initiated by R-1881.

Caption: Workflow for a competitive radioligand binding assay.

An In-depth Technical Guide to R-1881 as a Photoaffinity Label for the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic androgen, R-1881 (Metribolone or Methyltrienolone), and its application as a photoaffinity label for the androgen receptor (AR). This document details the underlying principles, experimental protocols, and data interpretation associated with this powerful technique for studying AR structure and function.

Introduction to R-1881 as a Photoaffinity Label

R-1881 is a potent, synthetic, and orally active anabolic-androgenic steroid that has been widely utilized in scientific research as a high-affinity ligand for the androgen receptor.[1] Its chemical structure, 17β-hydroxy-17α-methyl-estra-4,9,11-trien-3-one, contains a conjugated ketone system which, upon absorption of ultraviolet (UV) light, can form a reactive species. This property allows R-1881 to function as a photoaffinity label, enabling the formation of a covalent bond with the androgen receptor at or near its binding site upon UV irradiation.[2][3] This covalent and irreversible binding is invaluable for a variety of applications, including the identification and characterization of the androgen receptor, the study of its structure, and the elucidation of its interactions with other molecules. The use of tritiated R-1881 ([³H]R-1881) further facilitates the detection and quantification of the labeled receptor.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interaction of R-1881 with the androgen receptor, as reported in the scientific literature.

Table 1: Binding Affinity of R-1881 for the Androgen Receptor

| Parameter | Value | Species/System | Reference(s) |

| Kd | 0.5 nM | DDT1MF-2 cells | [4] |

| 2.3 ± 0.41 nM | Rat liver cytosol | [5] | |

| LogIC50 | -9.0 M to -10.1 M | Rat prostate cytosol | [6] |

Table 2: Properties of Photoaffinity Labeled Androgen Receptor

| Property | Value | Species/System | Reference(s) |

| Molecular Weight | 90 kDa (and sometimes 43 kDa) | Human skin fibroblasts | [3] |

| 95 kDa | Calf uterus cytosol | [2] | |

| 50 kDa | Rat prostate cytosol | [2] | |

| Photolabeling Efficiency | 1-5% | Human skin fibroblasts | [3] |

| Receptor Half-life (in the presence of 1 nM R-1881) | 6.6 hours | DDT1MF-2 cells | [4] |

| Receptor Half-life (in the absence of androgens) | 3.1 hours | DDT1MF-2 cells | [4] |

Experimental Protocols

This section provides a synthesized, step-by-step guide for the photoaffinity labeling of the androgen receptor with R-1881, its subsequent purification, and analysis.

This protocol is a compilation of methodologies described in the literature.[2][3]

Materials:

-

Cells or tissues expressing the androgen receptor.

-

[³H]R-1881 (tritiated methyltrienolone).

-

Unlabeled dihydrotestosterone (DHT) for competition experiments.

-

Appropriate cell lysis or cytosol preparation buffers.

-

UV lamp with an emission maximum around 352 nm (a high-pressure mercury lamp can also be used).[2][3]

-

CuSO₄ filter (optional, to filter out shorter wavelengths).[3]

-

Quartz cuvettes or plates transparent to UV light.

Procedure:

-

Preparation of Biological Material:

-

For cultured cells, harvest and wash the cells. Prepare either whole-cell lysates, cytosolic fractions, or crude nuclei, depending on the experimental goals.

-

For tissues, homogenize the tissue in an appropriate buffer to obtain a cytosolic fraction.

-

-

Incubation with [³H]R-1881:

-

Incubate the prepared biological sample with a saturating concentration of [³H]R-1881. The exact concentration may need to be optimized but is typically in the low nanomolar range.

-

For competition controls, incubate a parallel sample with [³H]R-1881 in the presence of a 200-fold molar excess of unlabeled DHT.[2][3] This will allow for the determination of specific versus non-specific labeling.

-

Incubation is typically carried out at a low temperature (e.g., 4°C) for several hours to overnight to reach equilibrium binding.

-

-

UV Irradiation:

-

Transfer the samples to a UV-transparent container (e.g., quartz cuvette).

-

Irradiate the samples with a UV lamp. A reported condition is 2 minutes of irradiation with a UV lamp having an emission line at 352 nm.[3] The distance from the lamp to the sample and the intensity of the lamp should be kept consistent across experiments.

-

Perform the irradiation on ice to minimize heat-induced damage to the protein.

-

-

Post-Irradiation Processing:

-

Following irradiation, the covalently labeled androgen receptor can be further processed. For crude preparations, proteins can be precipitated using trichloroacetic acid (TCA), washed with ether, and the radioactivity can be counted to determine the extent of labeling.[3]

-

Purification of the photolabeled AR is essential for its further characterization. Affinity chromatography is a powerful method for this purpose.[7][8]

Materials:

-

Nuclear extract containing the photolabeled androgen receptor.

-

Affinity chromatography column (e.g., DNA-cellulose, 2',5'-ADP-Sepharose, or testosterone-linked Sepharose).[2][7]

-

Equilibration, wash, and elution buffers specific to the chosen chromatography method.

Procedure (Example using Affinity Chromatography):

-

Column Preparation: Equilibrate the chosen affinity column with the appropriate equilibration buffer.

-

Sample Loading: Apply the sample containing the photolabeled androgen receptor to the column.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound androgen receptor using an elution buffer. The composition of the elution buffer will depend on the affinity matrix. For example, a buffer containing a high concentration of a competing ligand or a change in pH or ionic strength can be used.

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of the photolabeled androgen receptor by scintillation counting (for [³H]R-1881) and protein analysis methods like SDS-PAGE.

SDS-PAGE is used to separate the photolabeled proteins by molecular weight, and autoradiography is used to visualize the radiolabeled androgen receptor.[2][3]

Materials:

-

Polyacrylamide gels, buffers, and apparatus for SDS-PAGE.

-

Protein molecular weight standards.

-

X-ray film or a phosphorimager for autoradiography.

Procedure:

-

Sample Preparation: Mix the purified or crude photolabeled protein samples with SDS-PAGE loading buffer and heat to denature the proteins.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

-

Gel Staining (Optional): The gel can be stained with a protein stain like Coomassie Brilliant Blue to visualize all proteins.

-

Autoradiography:

-

Dry the gel.

-

Expose the dried gel to X-ray film at -80°C or use a phosphorimager to detect the radioactive signal from the [³H]R-1881 labeled androgen receptor.

-

The appearance of a radioactive band at the expected molecular weight of the androgen receptor, which is diminished or absent in the competition control lane, confirms successful and specific photoaffinity labeling.

-

Androgen Receptor Signaling Pathway

R-1881, as a potent androgen, activates the androgen receptor signaling pathway. Understanding this pathway is crucial for interpreting the results of photoaffinity labeling experiments. The classical pathway involves the binding of an androgen to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA and recruits co-activators or co-repressors to regulate the transcription of target genes.[9][10]

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the logical flow of a typical photoaffinity labeling experiment using R-1881 to study the androgen receptor.

Caption: Experimental Workflow for Photoaffinity Labeling.

Covalent Binding Site of R-1881 on the Androgen Receptor

A critical aspect of photoaffinity labeling is the identification of the specific amino acid residues that are covalently modified by the photolabel. This information provides direct insight into the ligand-binding pocket of the receptor. While R-1881 is known to bind to the ligand-binding domain (LBD) of the androgen receptor, definitive identification of the specific amino acid(s) that form a covalent bond with R-1881 upon photoactivation through techniques such as mass spectrometry has not been extensively reported in the publicly available scientific literature.

Crystal structure data of the AR LBD in complex with R-1881 reveals key non-covalent interactions with amino acid residues that constitute the ligand-binding pocket. These residues are the most likely candidates for covalent modification upon photoactivation of R-1881. Further research employing techniques such as proteolytic digestion of the photolabeled receptor followed by mass spectrometric analysis would be required to precisely map the covalent attachment site.

Conclusion

R-1881 remains a valuable tool for researchers studying the androgen receptor. Its high affinity and photoreactive properties make it an effective photoaffinity label for covalently modifying the AR. The protocols and data presented in this guide provide a solid foundation for the application of this technique in characterizing the androgen receptor, with the understanding that the precise covalent binding site remains an area for future investigation. The ability to irreversibly label the AR facilitates its purification and structural analysis, contributing significantly to our understanding of its function in both normal physiology and disease states.

References

- 1. Metribolone - Wikipedia [en.wikipedia.org]

- 2. Characterization of androgen receptors after photoaffinity labelling with [3H]methyltrienolone (R1881) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling of the androgen receptor from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of androgen-receptor augmentation. Analysis of receptor synthesis and degradation by the density-shift technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a [3H]methyltrienolone (R1881) binding protein in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Single-step purification of full-length human androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

Methyltrienolone: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as Metribolone or R1881, is a potent, non-aromatizable synthetic androgen and a 17α-alkylated derivative of nandrolone.[1][2] Due to its high binding affinity for the androgen receptor (AR), it has become an invaluable tool in endocrinology and cancer research, particularly in studies involving androgen signaling pathways.[2][3] This technical guide provides an in-depth overview of the physicochemical properties of Methyltrienolone, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyltrienolone is crucial for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | [4] |

| Synonyms | Metribolone, R1881, Methyltrenbolone | [1] |

| CAS Number | 965-93-5 | [1] |

| Molecular Formula | C₁₉H₂₄O₂ | [4] |

| Molecular Weight | 284.4 g/mol | [4] |

| Appearance | White to off-white or light yellow to yellow crystalline powder | [2][5] |

| Melting Point | 170 °C | [5][6] |

| Boiling Point | 485.9 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.17 g/cm³ (Predicted) | [5] |

| Solubility | Poorly soluble in water. Soluble in DMSO (≥10mg/mL) and ethanol. | [2][5][7] |

| pKa | 14.79 ± 0.40 (Predicted) | [5] |

| LogP | 3.11 (Predicted) | [8] |

| Storage | 2-8°C, protected from light. | [5] |

| Stability | Should be protected from strong oxidizing agents, acids, and bases to prevent decomposition. The 17α-alkylated structure confers metabolic stability. | [2] |

Experimental Protocols

Accurate characterization of Methyltrienolone is essential for reliable experimental outcomes. The following section details methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid like Methyltrienolone.

Methodology:

-

Sample Preparation: A small amount of finely powdered Methyltrienolone is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 10-15°C below the expected melting point (170°C).

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

-

Interpretation: A sharp melting range (typically 0.5-1°C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Solubility Determination

Determining the solubility of Methyltrienolone in various solvents is crucial for preparing stock solutions and understanding its behavior in biological assays.

Methodology:

-

Solvent Selection: A range of solvents relevant to research applications should be tested (e.g., DMSO, ethanol, cell culture media).

-

Procedure (Shake-Flask Method):

-

An excess amount of Methyltrienolone is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of Methyltrienolone in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Analysis (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for steroid analysis.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for Methyltrienolone.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of Methyltrienolone.

-

Stability Assessment

Evaluating the stability of Methyltrienolone under various conditions is important for ensuring the integrity of stock solutions and experimental results.

Methodology:

-

Solution Preparation: Prepare solutions of Methyltrienolone in relevant solvents at a known concentration.

-

Storage Conditions: Aliquots of the solutions are stored under different conditions, including:

-

Temperature: Refrigerated (2-8°C), room temperature, and elevated temperatures (e.g., 40°C).

-

Light: Protected from light versus exposed to light.

-

-

Time Points: Samples are analyzed at various time points (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: The concentration of Methyltrienolone in each sample is determined by HPLC, as described in the solubility determination protocol.

-

Evaluation: The percentage of degradation is calculated by comparing the concentration at each time point to the initial concentration.

Signaling Pathway and Experimental Workflows

Methyltrienolone exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. The following diagrams, generated using Graphviz, illustrate the AR signaling pathway and a typical experimental workflow for studying Methyltrienolone's effects.

Caption: Androgen Receptor (AR) Signaling Pathway of Methyltrienolone.

Caption: Experimental Workflow for Studying Methyltrienolone's Biological Effects.

Conclusion

Methyltrienolone remains a cornerstone for in vitro and in vivo studies of androgen action. Its high potency and specificity for the androgen receptor make it an excellent research tool. A comprehensive understanding of its physicochemical properties and the application of robust experimental protocols are paramount for generating reproducible and reliable data. This guide serves as a foundational resource for researchers utilizing Methyltrienolone in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.uva.nl [pure.uva.nl]

The Role of Metribolone in Elucidating Steroid Hormone Action: A Technical Guide

Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, synthetic, and non-aromatizable anabolic-androgenic steroid (AAS).[1][2][3] Despite its never being marketed for therapeutic use due to significant hepatotoxicity, Metribolone has become an invaluable tool in endocrinology and pharmacology research.[1] Its high affinity and specificity for the androgen receptor (AR), coupled with its metabolic stability, make it an ideal radioligand for studying the mechanisms of steroid hormone action.[4][5] This technical guide provides an in-depth overview of Metribolone's application in steroid hormone research, focusing on its use in characterizing the androgen receptor, delineating signaling pathways, and screening potential endocrine-active compounds.

Physicochemical Properties and Receptor Binding Profile

Metribolone is a 17α-methylated derivative of trenbolone.[1] This modification enhances its oral bioavailability and metabolic stability, crucial properties for an experimental ligand.[5] It is one of the most potent AAS ever synthesized, exhibiting anabolic and androgenic potency significantly higher than methyltestosterone in animal models.[1]

Quantitative Data on Receptor Binding Affinity

Metribolone's utility as a research tool stems from its high and specific affinity for the androgen receptor. However, it also exhibits significant binding to other steroid receptors, a factor that must be considered in experimental design.

| Receptor | Ligand | Dissociation Constant (Kd) | Tissue/System | Reference |

| Androgen Receptor (AR) | Metribolone (R1881) | 0.56 ± 0.06 nM | Human genital skin fibroblasts | [6] |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.72 ± 0.11 nM | Human genital skin fibroblasts | [6] |

| Androgen Receptor (AR) | Metribolone (R1881) | 2.5 x 10⁻⁸ M | Rat liver cytosol (with Triamcinolone Acetonide) | [4] |

| Androgen Receptor (AR) | Metribolone (R1881) | 3.3 x 10⁻⁸ M | Rat liver cytosol (without Triamcinolone Acetonide) | [4] |

| Androgen Receptor (AR) | Mibolerone | 1.5 nM | Human prostate tissue | [7][8] |

| Androgen Receptor (AR) | Metribolone (R1881) | 2.3 nM | Human prostate tissue | [7][8] |

| Progesterone Receptor (PR) | Metribolone (R1881) | High Affinity | - | [1] |

| Glucocorticoid Receptor (GR) | Metribolone (R1881) | Binds | Rat liver and muscle cytosol | [1][4] |

| Mineralocorticoid Receptor (MR) | Metribolone (R1881) | Similar affinity to aldosterone | Recombinant MR | [1][9] |

Note: Kd values can vary depending on the experimental conditions, tissue source, and assay methodology.

Key Experimental Applications and Protocols

Metribolone is a cornerstone in various experimental assays designed to probe the function of the androgen receptor and the effects of androgenic compounds.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of test compounds for the androgen receptor. Metribolone, typically in its tritiated form ([³H]R1881), serves as the radioligand.

Objective: To determine the concentration of a test compound that displaces 50% of the specifically bound [³H]R1881 (IC50), from which the inhibitory constant (Ki) can be calculated.

Experimental Workflow:

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Up-regulation of androgen receptor binding in male rat fat pad adipose precursor cells exposed to testosterone: study in a whole cell assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of R-1881 (Metribolone)

Audience: Researchers, scientists, and drug development professionals.

Abstract

R-1881, also known as Metribolone, is a potent, synthetic, non-aromatizable androgen that serves as a critical tool in endocrinology and cancer research. Its high affinity and specificity for the androgen receptor (AR), coupled with its metabolic stability in in vitro systems, have established it as a reference compound for AR binding assays and for studying androgen-mediated cellular processes. However, the translation of its effects from controlled in vitro environments to complex in vivo biological systems presents significant differences. This technical guide provides a comprehensive comparison of the in vivo and in vitro effects of R-1881, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in the design and interpretation of their studies.

Introduction to R-1881 (Metribolone)

R-1881 (17β-hydroxy-17α-methylestra-4,9,11-trien-3-one) is a synthetic steroid developed in the 1960s. Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), R-1881 is not subject to aromatization into estrogens, a characteristic that simplifies the study of purely androgenic effects.[1][2] Furthermore, it exhibits high metabolic stability in in vitro preparations, making it superior to natural androgens for quantifying AR in tissue cytosols where rapid metabolism of other ligands can confound results.[3] Its primary utility lies in its high-affinity binding to the androgen receptor, making it an invaluable radioligand and standard agonist in research settings.[4][5]

Comparative Effects: In Vitro vs. In Vivo

The effects of R-1881 diverge significantly between cellular assays and whole-organism studies. In vitro systems offer a controlled environment to dissect specific molecular interactions, while in vivo models reveal the compound's systemic effects, including its pharmacokinetics, off-target actions, and influence on complex physiological feedback loops.

In Vitro Effects: A Molecular Focus

In cell-based assays and biochemical studies, R-1881 is a powerful tool to probe AR function.

-

Receptor Binding and Activation: R-1881 binds to the AR with high affinity, displacing heat shock proteins, inducing receptor dimerization, and promoting its translocation into the nucleus. This complex then binds to Androgen Response Elements (AREs) on target genes to regulate transcription.[6][7] Its high affinity makes it a standard competitor in radioligand binding assays.[8] However, it is crucial to note that R-1881 also binds with high affinity to the progesterone receptor (PgR), which can lead to an overestimation of AR levels in tissues where PgR is present.[5] This cross-reactivity can be mitigated by using blocking agents like triamcinolone acetonide.[5] Additionally, R-1881 can act as a potent antagonist of the mineralocorticoid receptor (MR).[9]

-

Cellular Proliferation and Signaling: In androgen-sensitive prostate cancer cell lines like LNCaP, R-1881 demonstrates a biphasic effect on cell growth: stimulation at low concentrations (below 1 nM) and inhibition at higher concentrations.[10] It promotes cell cycle progression by reducing the number of cells in the G0/G1 phases and increasing the population in the S and G2/M phases.[11] At the molecular level, R-1881 exposure in LNCaP cells activates pro-survival pathways, including the upregulation of Bcl-xL and the kinase Pim-1.[7]

-

Metabolic Stability: A key advantage of R-1881 in vitro is its resistance to metabolism by enzymes present in cell or tissue preparations, unlike DHT.[3] It is also not a substrate for the aromatase enzyme, preventing its conversion to estrogenic compounds.[1]

In Vivo Effects: A Systemic Perspective

In animal models, the effects of R-1881 are more complex, reflecting its interactions with multiple organ systems and metabolic processes.

-

Anabolic and Androgenic Activity: R-1881 exhibits potent anabolic and androgenic properties in vivo. Even when showing low affinity for the AR in certain in vitro binding assays, anabolic steroids like R-1881 can act as potent AR activators in cell-based transactivation assays and cause biological responses in tissues like skeletal muscle.[12] Its administration in animal models can lead to increased muscle mass and effects on androgen-dependent tissues.

-

Pharmacokinetics and Metabolism: While stable in microsomal preparations, the in vivo clearance of a compound is not always predicted by its in vitro metabolic stability.[13][14] Factors such as plasma protein binding, tissue distribution, and clearance by non-hepatic routes contribute to the overall pharmacokinetic profile in vivo.[13][15] The systemic administration of R-1881 leads to a complex interplay of absorption, distribution, metabolism, and excretion that dictates its concentration and duration of action in target tissues.

-

Systemic and Off-Target Effects: The binding of R-1881 to other receptors, such as the progesterone and mineralocorticoid receptors, can cause widespread physiological effects in vivo.[5][9] Furthermore, R-1881 can modulate the hypothalamic-pituitary-gonadal axis. For instance, in cultured rat testicular cells, R-1881 was found to inhibit hCG-stimulated testosterone production by inhibiting several key steroidogenic enzymes.[16] In animal models of cancer, R-1881 has been used to stimulate the growth of androgen-dependent tumors, such as neuroblastoma and prostate cancer xenografts.[17]

-

Behavioral Effects: The non-aromatizable nature of R-1881 is useful for dissecting which androgen-driven behaviors depend on conversion to estrogen. In male ring doves, R-1881 induced vocalizations (an androgen-dependent behavior) but failed to induce aggressive courtship, a behavior that requires the aromatization of testosterone to estrogen in the brain.[2]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the in vitro and in vivo characteristics of R-1881.

Table 1: Receptor Binding and Cellular Activity (In Vitro)

| Parameter | Value | Cell/System | Comments | Reference(s) |

| AR Binding (LogIC50) | -9.0 M to -10.1 M | Rat Prostate Cytosol | IC50 is the concentration causing 50% inhibition of radioligand binding. | [8] |

| MR Binding Affinity | Similar to Aldosterone | HEK293T cells | Acts as an MR antagonist. | [9] |

| PgR Binding | High Affinity | Various (e.g., MCF-7 cells) | Binds significantly to the progesterone receptor, a key off-target. | [5] |

| Proliferation (LNCaP) | Stimulatory (<1 nM) | LNCaP cells | Biphasic response; higher concentrations can be inhibitory. | [10] |

| Proliferation (VCaP) | Stimulatory (10 nM) | VCaP cells | Reduces cells in G0/G1, increases cells in S and G2/M phases. | [11] |

| Aromatization | Not Aromatized | Placental microsomes | R-1881 is a non-aromatizable androgen. | [1] |

Table 2: Systemic and Functional Effects (In Vivo)

| Effect | Model System | Observation | Comments | Reference(s) |

| AR Activation | Rat Skeletal Muscle | Rapid cytosolic AR depletion | Indicates potent AR activation and translocation in vivo. | [12] |

| Tumor Growth | Neuroblastoma Xenograft | Promoted tumor growth | Demonstrates androgen-dependency of certain tumors. | [17] |

| Steroidogenesis | Cultured Rat Testicular Cells | Inhibited hCG-stimulated testosterone production | Suggests feedback inhibition on the testes. | [16] |

| Behavior | Male Ring Dove | Induced vocal behavior but not aggressive courtship | Highlights the role of aromatization in specific behaviors. | [2] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for key experiments involving R-1881.

Protocol: In Vitro Androgen Receptor Competitive Binding Assay

This protocol is adapted from methodologies used for assessing the binding of compounds to the androgen receptor.[8][18]

-

Receptor Preparation: Prepare cytosol from rat prostates by homogenization in a suitable buffer (e.g., 10 mM Tris, pH 7.4, with EDTA) followed by ultracentrifugation to pellet cellular debris and organelles.

-

Assay Setup: In assay tubes, combine the prostate cytosol (at a concentration sufficient to bind 10-15% of the radioligand), a fixed concentration of radiolabeled [³H]-R1881 (e.g., 1 nM), and serial dilutions of the unlabeled test compound or R-1881 (for standard curve, e.g., 100 pM to 1 mM).

-

Incubation: Incubate the mixture at 4°C for 16-20 hours to allow the binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Separate receptor-bound [³H]-R1881 from free radioligand using a method like dextran-coated charcoal, which adsorbs the free ligand. Centrifuge to pellet the charcoal and leave the bound ligand in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the [³H]-R1881.

Protocol: In Vitro Cell Proliferation Assay (LNCaP Cells)

This protocol outlines the assessment of R-1881's effect on the proliferation of androgen-sensitive LNCaP cells.[10][19]

-

Cell Culture Preparation: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Prior to the experiment, switch the cells to medium containing charcoal-stripped FBS for 48 hours to deplete endogenous steroids.

-

Cell Seeding: Seed the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of R-1881 in the steroid-depleted medium. Common concentrations range from 0.01 nM to 100 nM. Replace the medium in the wells with the R-1881-containing medium or a vehicle control (e.g., 0.01% ethanol).

-

Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, at 37°C in a 5% CO₂ atmosphere.

-

Proliferation Assessment (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.

Protocol: In Vivo Prostate Cancer Xenograft Model

This protocol describes a common method to evaluate the effect of R-1881 on androgen-dependent tumor growth in vivo.[20]

-

Animal Model: Use immunodeficient male mice (e.g., nude or SCID mice). Castrate the mice surgically to remove the endogenous source of androgens.

-

Cell Inoculation: Inoculate the castrated mice subcutaneously with a suspension of androgen-dependent prostate cancer cells (e.g., 1-2 million LAPC-4 cells) mixed with Matrigel.

-

Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.

-

R-1881 Administration: Administer R-1881 to the treatment group. The route can be subcutaneous injection or via a slow-release pellet. The control group receives a vehicle control. A typical dose might be 1-10 mg/kg, but this should be optimized.

-

Monitoring: Monitor the health of the animals and measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: Continue the experiment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a defined maximum size. At the endpoint, euthanize the animals, excise the tumors, and weigh them. Analyze the differences in tumor growth rates and final tumor weights between the groups.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Caption: R-1881/Androgen Receptor canonical signaling pathway.

Caption: Experimental workflow for an in vitro AR competitive binding assay.

Caption: Experimental workflow for an in vivo prostate cancer xenograft study.

Conclusion

R-1881 remains an indispensable reference androgen for biomedical research due to its high potency, stability, and non-aromatizable nature. This guide highlights the critical distinctions between its in vitro and in vivo effects. In vitro, it provides a clean system to study AR-mediated molecular events, but researchers must remain vigilant of its significant off-target binding to the progesterone receptor. In vivo, its effects are shaped by complex pharmacokinetics and systemic feedback mechanisms, offering a more holistic but less controlled view of its androgenic activity. A thorough understanding of these differences is paramount for designing robust experiments and accurately interpreting the resulting data, ultimately advancing our knowledge of androgen receptor signaling in health and disease.

References

- 1. Methyltrienolone (R1881) is not aromatized by placental microsomes or rat hypothalamic homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid control of sexual behavior and brain aromatase in the dove: effects of nonaromatizable androgens, methyltrienolone (R1881), and 5 alpha-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of androgen receptors after photoaffinity labelling with [3H]methyltrienolone (R1881) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Transcriptional programs activated by exposure of human prostate cancer cells to androgen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labcorp.com [labcorp.com]

- 16. R1881 regulation of steroidogenesis in cultured testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models [mdpi.com]

An In-depth Technical Guide to the Structural Characteristics of Metribolone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, orally active synthetic anabolic-androgenic steroid (AAS) that has been instrumental in the study of androgen receptor (AR) function.[1][2] Structurally, it is a 17α-alkylated derivative of nandrolone (19-nortestosterone).[1] Although its significant hepatotoxicity precluded its clinical use, Metribolone's high affinity and specificity for the AR have made it a valuable research tool, particularly as a radioligand in competitive binding assays.[1][3] This guide provides a comprehensive overview of the structural characteristics of Metribolone and its derivatives, their binding affinities for various steroid receptors, detailed experimental protocols for their characterization, and insights into their mechanism of action.

Core Structural Features of Metribolone

Metribolone's chemical structure, 17β-hydroxy-17α-methylestra-4,9,11-trien-3-one, is the foundation of its potent androgenic activity.[2] Key structural features include:

-

Steroid Backbone: A classic four-ring steroid nucleus derived from estrane.

-

17α-Methyl Group: This alkylation at the C17α position is crucial for its oral bioavailability by sterically hindering first-pass metabolism in the liver. However, this feature is also strongly associated with its hepatotoxicity.[1]

-

Unsaturation at Δ9 and Δ11: The presence of double bonds between carbons 9-10 and 11-12 in the B and C rings contributes to the planarity of the molecule and enhances its binding affinity for the AR.

-

19-Nor Structure: The absence of a methyl group at C19, characteristic of nandrolone derivatives, influences its metabolic fate and reduces its potential for aromatization into estrogenic compounds.

Derivatives of Metribolone

Modifications to the core structure of Metribolone have yielded several derivatives with altered binding affinities and specificities. Two notable derivatives are:

-

Mibolerone (7α,17α-dimethyl-19-nortestosterone): This derivative includes an additional methyl group at the 7α position. This modification enhances its binding affinity for the AR.

-

Dimethyltrienolone (7α,17α-dimethyl-estra-4,9,11-trien-17β-ol-3-one): Similar to Mibolerone, this derivative possesses a 7α-methyl group, which generally increases anabolic potency.

Quantitative Binding Affinity Data

Metribolone and its derivatives are known for their high affinity not only for the androgen receptor but also for other steroid hormone receptors, which can lead to off-target effects. The following tables summarize the available quantitative data on their binding affinities.

Table 1: Binding Affinity (Kd) of Metribolone and Derivatives for the Androgen Receptor (AR)

| Compound | Receptor Source | Kd (nM) | Reference |

| Metribolone (R1881) | Rat Liver Cytosol | 2.5 - 3.3 | [4] |

| Metribolone (R1881) | DDT1MF-2 Cells | 0.5 | |

| Mibolerone | Human Prostate Cytosol | 1.5 |

Table 2: Comparative Binding Affinities (IC50/LogIC50) and Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

| Compound | IC50/LogIC50 | RBA (%) vs. R1881 | Reference |

| Metribolone (R1881) | LogIC50: -8.9 M to -10.1 M | 100 | [5] |

| Dexamethasone | LogIC50: -4.3 M to -4.4 M | - | [5] |

| Unknown Compound CR424000 | IC50: 1.61 - 2.27 x 10⁻⁹ M | 64.23 - 94.17 | [6] |

| Unknown Compound CR42401 | IC50: 7.22 - 9.57 x 10⁻⁹ M | - | [6] |

Table 3: Cross-Reactivity of Metribolone with Other Steroid Receptors

| Receptor | Affinity Description | Reference |

| Progesterone Receptor (PR) | High Affinity | [1] |

| Glucocorticoid Receptor (GR) | Binds to GR | [1][7] |

| Mineralocorticoid Receptor (MR) | Potent Antagonist, Affinity similar to Aldosterone | [1][8] |

Experimental Protocols

Competitive Androgen Receptor Binding Assay using [³H]-Metribolone

This protocol is a standard method for determining the binding affinity of test compounds for the androgen receptor using radiolabeled Metribolone.

Materials:

-

Receptor Source: Rat prostate cytosol.[5]

-

Radioligand: [³H]-Metribolone (R1881) at a concentration of 1 nM.[5]

-

Test Compounds: Serial dilutions of the compound of interest.

-

Assay Buffer: Tris-HCl buffer with EDTA and glycerol.

-

Wash Buffer: Tris-HCl buffer.

-

Hydroxyapatite (HAP) slurry: For separation of bound and free radioligand.

-

Scintillation fluid.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a working solution of [³H]-R1881 in the assay buffer.

-

Prepare the rat prostate cytosol in the assay buffer. The optimal protein concentration should be determined to ensure that less than 15% of the radioligand is bound.[5]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, [³H]-R1881, and the receptor solution.

-

Non-specific Binding Wells: Add assay buffer, [³H]-R1881, a saturating concentration of unlabeled R1881, and the receptor solution.

-

Test Compound Wells: Add assay buffer, [³H]-R1881, the receptor solution, and the desired concentration of the test compound.

-

-

Incubation:

-

Incubate the plate at 4°C for 16-20 hours to reach equilibrium.[5]

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold HAP slurry to each well.

-

Incubate on ice with intermittent mixing.

-

Centrifuge the plate to pellet the HAP.

-

Aspirate the supernatant.

-

Wash the HAP pellet with ice-cold wash buffer.

-

Repeat the centrifugation and aspiration steps.

-

-

Detection:

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881).

-

Below is a graphical representation of the experimental workflow.

Signaling Pathways Activated by Metribolone

Upon binding to the androgen receptor, Metribolone initiates a cascade of molecular events that ultimately leads to changes in gene expression. The canonical androgen signaling pathway involves the following steps:

-